molecular formula C15H10O4 B191089 5,7-Dihydroxyisoflavone CAS No. 4044-00-2

5,7-Dihydroxyisoflavone

Cat. No. B191089
CAS RN: 4044-00-2
M. Wt: 254.24 g/mol
InChI Key: PJJGZPJJTHBVMX-UHFFFAOYSA-N
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Description

5,7-Dihydroxyisoflavone, also known as Daidzeol, is a compound with the molecular formula C15H10O4 . It is a type of isoflavone, a class of naturally occurring organic compounds and phytoestrogens .


Synthesis Analysis

The synthesis of 5,7-Dihydroxyisoflavone involves a multi-step process. One method involves a 6-step synthetic protocol including benzylization, acyl chloride forming reaction, esterification, hydrogenation, Fries transformation, and Vilsmeier-Haack reaction with 4-hydroxyphenylacetic acid and 3,5-dimethoxyphenol as the starting materials .


Molecular Structure Analysis

The molecular structure of 5,7-Dihydroxyisoflavone consists of a phenyl group (C6H5-) attached to a 4H-1-benzopyran-4-one group . The average mass of the molecule is 254.238 Da and the monoisotopic mass is 254.057907 Da .


Chemical Reactions Analysis

While specific chemical reactions involving 5,7-Dihydroxyisoflavone are not well-documented, isoflavones in general are known to undergo various reactions. For instance, they can chelate with metals .


Physical And Chemical Properties Analysis

5,7-Dihydroxyisoflavone has a density of 1.4±0.1 g/cm3, a boiling point of 491.9±45.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.3 mmHg at 25°C . It also has a molar refractivity of 68.0±0.3 cm3, a polar surface area of 67 Å2, and a molar volume of 176.1±3.0 cm3 .

Scientific Research Applications

Potential in Genetic Disease Treatment

Genistein, a natural isoflavone similar to 5,7-dihydroxyisoflavone, exhibits a range of biological activities, including phytoestrogenic and antioxidative effects. Research has highlighted its potential as a treatment for genetic diseases like cystic fibrosis (CF) and mucopolysaccharidosis (MPS). In vitro studies, animal model tests, and pilot clinical trials suggest this compound could significantly benefit patients with severe inherited disorders, including those affecting the central nervous system (Węgrzyn et al., 2010).

Interaction with Human Intestinal Bacteria

A study on the metabolism of polymethoxyflavones (PMFs) by human intestinal bacteria showed that certain bacteria can metabolize various PMFs to demethylated flavones like 5,7-dihydroxyflavone. This research provides insights into flavonoid metabolism in the human intestine and could lead to novel bioactive compounds (Kim, Kim, & Han, 2014).

Anticancer and Differentiation-Inducing Properties

Research indicates that isoflavones, closely related to 5,7-dihydroxyisoflavone, have anticancer, proliferation, differentiation, and chemopreventive effects. The structural properties of these compounds, including the 4'-hydroxyl group, are essential for differentiation induction, while trihydroxyl derivatives are effective growth inhibitors (Jing & Waxman, 1995).

Potential for Treating Body and Brain Disorders

Flavonoids like 7,8-Dihydroxyflavone, which share structural similarities with 5,7-dihydroxyisoflavone, have shown promise in treating a variety of brain and body pathologies. Preclinical studies suggest their potential use as therapy or adjuvant treatment for various diseases affecting brain and body functioning (Emili et al., 2020).

Anti-Angiogenic Effects in Cancer and Inflammatory Diseases

Isoflavones isolated from fermented soyabean (tempeh) have been found to inhibit angiogenesis, which is crucial for treating cancer and inflammatory diseases. This research demonstrates the potential therapeutic applications of these compounds in medical treatments (Kiriakidis et al., 2005).

Implications for Pharmaceutical and Industrial Chemicals

The development of microbial and enzymatic platforms for producing pharmaceuticals and other industrial chemicals has focused on flavonoid and isoflavonoid oxidation. Research into enzymes with substrate specificity for regiospecific multiple hydroxylation of compounds like 5,7-dihydroxyisoflavone could enhance the production of active antioxidants with significant health-related quality (Roh, 2013).

Future Directions

Research into 5,7-Dihydroxyisoflavone and other isoflavones is ongoing. Current research is focused on understanding their biological activities and potential health benefits, particularly in relation to cardiovascular health .

properties

IUPAC Name

5,7-dihydroxy-3-phenylchromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O4/c16-10-6-12(17)14-13(7-10)19-8-11(15(14)18)9-4-2-1-3-5-9/h1-8,16-17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJJGZPJJTHBVMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=COC3=CC(=CC(=C3C2=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80418801
Record name 5,7-Dihydroxyisoflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80418801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 5,7-Dihydroxyisoflavone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030699
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

5,7-Dihydroxyisoflavone

CAS RN

4044-00-2
Record name 5,7-Dihydroxyisoflavone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4044-00-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,7-Dihydroxyisoflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80418801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,7-Dihydroxyisoflavone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030699
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

205 °C
Record name 5,7-Dihydroxyisoflavone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030699
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
170
Citations
DJ Daigle, RL Ory, WD Branch - Peanut Science, 1985 - meridian.allenpress.com
The defatted flours of 43 colored and one white testa peanut (Arachis hypogaea L.) genotypes were analyzed for flavonoids. Flavonoids were extracted from the flours with aqueous …
Number of citations: 11 meridian.allenpress.com
RM Kosslak, R Bookland, J Barkei… - Proceedings of the …, 1987 - National Acad Sciences
The early events in legume nodulation by Rhizobium spp. involve a conserved gene cluster known as the common nod region. A broad-host-range plasmid (pEA2-21) containing a …
Number of citations: 532 www.pnas.org
BP Pandey, N Lee, KY Choi, E Jung, D Jeong… - Enzyme and microbial …, 2011 - Elsevier
Screening of cytochrome P450 monoxygenases responsible for the regiospecific hydroxylation of flavones, isoflavones and chalcones was attempted using a P450 library constructed …
Number of citations: 39 www.sciencedirect.com
I Dini, O Schettino, A Dini - Journal of agricultural and food …, 1998 - ACS Publications
Two new flavonoid derivatives, mutabilin (1) and mutabilein (2), were isolated from the seeds of Lupinus mutabilis. Their structures were elucidated on the basis of spectral and …
Number of citations: 30 pubs.acs.org
S Dowling, F Regan, H Hughes - Journal of Inorganic Biochemistry, 2010 - Elsevier
Isoflavone metal chelates are of interest as isoflavones act as oestrogen mimics. Metal interactions may enhance isoflavones biological properties so understanding isoflavone metal …
Number of citations: 93 www.sciencedirect.com
RN Iyer, KH Shah, K Venkataraman - … of the Indian Academy of Sciences …, 1951 - Springer
… group in benzyl 2:4-dihydroxyphenyl ketone, although the 4-benzyl ether furnishes a better yield; but we have encountered difficulties in the preparation of 5: 7dihydroxyisoflavone (XI) …
Number of citations: 22 link.springer.com
F Bois, A Desfougères, A Boumendjel… - Bioorganic & Medicinal …, 1997 - Elsevier
4′-fluoro-5,7-dihydroxyisoflavone (DHIF), 2′,4′-difluoro-5,7-DHIF and 3′,4′-difluoro-5,7-DHIF were synthesized as analogs of the naturally occuring 5,7,4′-trihydroxyisoflavone (…
Number of citations: 14 www.sciencedirect.com
Z Na, Q Song, H Hu - Records of Natural Products, 2013 - acgpubs.org
A new furanoisoflavone, 2'-methoxy-4', 5'-methylenedioxy-[2'', 3'': 7, 8] furanoisoflavone, leptobotryanone (1), and a new natural O-prenylated isoflavone, 4'-γ, γ-dimethylallyloxy-5, 7-…
Number of citations: 14 www.acgpubs.org
RL Shriner, CJ HULL - The Journal of Organic Chemistry, 1945 - ACS Publications
OH 0 shown by Baker and Robinson (2) to be identical with genistein, an iso-flavone isolated from dyer’sbroom, Genista tinctoria by Perkin and Newberry (3) in 1899. Genistein has also …
Number of citations: 21 pubs.acs.org
A Nilsson - Acta Physiologica Scandinavica, 1962 - Wiley Online Library
… Five isoflavones, biochanin A, genistein, formononetin, daidzein and 5-7-dihydroxyisoflavone have been synthesized. Their estrogenic activity was assayed by the mouse uterine weight …
Number of citations: 13 onlinelibrary.wiley.com

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